molecular formula C7H3Cl2F3O2S B2803243 3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 1214340-24-5

3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No.: B2803243
CAS No.: 1214340-24-5
M. Wt: 279.05
InChI Key: DDNCGZHXOHKKNQ-UHFFFAOYSA-N
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Description

3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is a specialized organic building block of significant value in medicinal chemistry and drug discovery research. As a sulfonyl chloride derivative, it is highly reactive and serves as a key intermediate for the introduction of the sulfonamide functional group. This compound is primarily used in nucleophilic substitution reactions, particularly with amines, to synthesize a wide array of sulfonamide-based compounds . Sulfonamides are a privileged scaffold in pharmaceutical development, and the presence of both a chloro and a trifluoromethyl group on the benzene ring offers unique opportunities for structural diversification and fine-tuning of the electronic and steric properties of target molecules . Researchers utilize this reagent to create novel compounds for screening against biological targets. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and membrane permeability, making it a valuable feature in the design of bioactive agents. The compound requires strict handling precautions; it is moisture-sensitive and reacts with water to release flammable gas . It is corrosive, causing severe skin burns and eye damage . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-chloro-2-(trifluoromethyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O2S/c8-4-2-1-3-5(15(9,13)14)6(4)7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNCGZHXOHKKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-chloro-2-(trifluoromethyl)benzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Chloro-2-(trifluoromethyl)benzenesulfonic acid+SOCl23-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride+SO2+HCl\text{3-Chloro-2-(trifluoromethyl)benzenesulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Chloro-2-(trifluoromethyl)benzenesulfonic acid+SOCl2​→3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process typically includes steps such as:

    Reaction Setup: Using large reactors with precise temperature and pressure control.

    Purification: Employing distillation or recrystallization techniques to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the chloro and trifluoromethyl groups.

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2) and Lewis acids (e.g., AlCl3) under controlled temperature conditions.

    Nucleophilic Substitution: Typical nucleophiles include amines, alcohols, and thiols, often in the presence of a base such as pyridine or triethylamine.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

Scientific Research Applications

Organic Synthesis

The compound serves as an important building block in organic synthesis. It can participate in various chemical reactions, including:

  • Nucleophilic substitution reactions : The sulfonyl chloride group can be replaced by nucleophiles to form sulfonamides or other derivatives.
  • Formation of sulfonamides : This is particularly relevant in pharmaceutical chemistry, where sulfonamides are important classes of drugs.

Medicinal Chemistry

Due to its structural features, 3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride has potential applications in drug design:

  • Compounds with trifluoromethyl groups are often explored for their pharmacological properties, enhancing the bioactivity and metabolic stability of drug candidates.
  • The compound's ability to modify biological macromolecules can lead to the development of novel therapeutic agents.

Biochemical Applications

This compound is utilized as an organic buffer in biological and biochemical applications. Its unique reactivity allows it to interact with proteins and nucleic acids, facilitating studies on mechanisms of action and toxicity profiles .

Case Study 1: Pharmaceutical Development

In a study focused on synthesizing new sulfonamide derivatives, researchers utilized this compound as a precursor. The resulting compounds exhibited enhanced antibacterial activity against resistant strains of bacteria, demonstrating the compound's utility in developing new antibiotics .

Case Study 2: Chemical Reactivity Studies

Research exploring the reactivity of various sulfonyl chlorides highlighted the unique properties of this compound. The study found that its trifluoromethyl group significantly influenced reaction rates and product distributions in nucleophilic substitution reactions, providing insights into optimizing synthetic pathways for complex organic molecules .

Mechanism of Action

The mechanism of action of 3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which are important in medicinal chemistry and material science.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride
  • Molecular Formula : C₇H₃Cl₂F₃O₂S
  • Molecular Weight : 279.06 g/mol
  • CAS Number : 1214340-24-5
  • MDL Number : MFCD13185470

Structural Features :

  • Aromatic sulfonyl chloride derivative with a chlorine substituent at position 3 and a trifluoromethyl (-CF₃) group at position 2.
  • The sulfonyl chloride (-SO₂Cl) group at position 1 enables reactivity in nucleophilic substitutions (e.g., sulfonamide formation).
Structural and Functional Group Comparisons

The following compounds share structural similarities (aromatic sulfonyl chlorides or related derivatives) but differ in substituent positions, electronic effects, or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Reactivity/Applications Reference
This compound C₇H₃Cl₂F₃O₂S 279.06 1214340-24-5 -Cl at C3, -CF₃ at C2, -SO₂Cl at C1 High reactivity due to electron-withdrawing groups; used in sulfonamide synthesis .
2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride C₇H₃Cl₂F₃O₂S 279.06 175205-54-6 -Cl at C2, -CF₃ at C4 (positional isomer) Altered steric/electronic effects compared to the C3-Cl/C2-CF₃ isomer .
3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride C₇H₃Cl₂F₃O₂S Not reported Not provided -Cl at C3, -CF₃ at C4 Proximity of -Cl and -CF₃ may enhance electrophilicity at the sulfonyl chloride group.
2-(Trifluoromethyl)benzene-1-sulfonyl chloride C₇H₄ClF₃O₂S Not reported Not provided Lacks chlorine substituent; -CF₃ at C2, -SO₂Cl at C1 Reduced steric hindrance; applicable in less hindered sulfonation reactions .
Trifluoromethanesulfonyl chloride (Triflyl chloride) CClF₃O₂S 168.52 421-83-0 Non-aromatic; -SO₂Cl directly bonded to -CF₃ Strong electron-withdrawing properties; widely used as a triflating agent .
3-Chloro-5-(trifluoromethyl)benzoyl chloride C₈H₃ClF₃O₂ Not reported 886496-83-9 Benzoyl chloride (C=OCl) instead of sulfonyl chloride; -Cl at C3, -CF₃ at C5 Forms amides via nucleophilic acyl substitution; distinct from sulfonylation pathways.
Data Gaps and Research Needs
  • Physical Properties : Boiling points and melting points for most analogs are unreported in the provided evidence, limiting direct comparisons.

Biological Activity

3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride, also known as trifluoromethylsulfonyl chloride, is a compound that has garnered attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer effects, alongside relevant research findings and case studies.

IUPAC Name : this compound
Molecular Formula : C7H4ClF3O2S
Molecular Weight : 252.62 g/mol
CAS Number : 403-63-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl chloride group is known for its electrophilic nature, allowing it to react with nucleophiles in biological systems, leading to the modification of proteins and other biomolecules.

Target Proteins

  • Enzymes : It may inhibit specific enzymes by modifying active sites.
  • Receptors : Potential interaction with receptors involved in inflammatory pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various sulfonyl chlorides, this compound demonstrated effective inhibition against a range of bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis

The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This action may be mediated through the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.

Anticancer Activity

Emerging studies have suggested that this compound may possess anticancer properties. A notable study demonstrated that this compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were found to be:

Cell LineIC50 (µM)
MCF-725
HeLa30

Flow cytometry analysis indicated that the compound promotes early apoptotic changes in treated cells, suggesting a potential mechanism for its anticancer effects.

Case Studies

  • Case Study on Antimicrobial Efficacy : A comparative study involving various sulfonyl chlorides highlighted the superior activity of this compound against Gram-positive bacteria compared to other derivatives.
  • Case Study on Anti-inflammatory Effects : A research project focused on chronic inflammatory diseases demonstrated that treatment with this compound resulted in reduced inflammation markers in animal models, indicating potential therapeutic applications.

Q & A

Q. What are the standard synthetic routes for preparing 3-chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride?

The compound is typically synthesized via sulfonation of a chlorinated trifluoromethylbenzene precursor. A common method involves chlorosulfonation of 3-chloro-2-(trifluoromethyl)benzene using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions . Post-reaction purification via recrystallization or column chromatography ensures high purity (>97%). Reaction progress is monitored by TLC or GC-MS to confirm the absence of unreacted starting materials.

Q. How can researchers characterize the purity and structural identity of this compound?

Key analytical techniques include:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR confirm substitution patterns (e.g., aromatic protons adjacent to sulfonyl chloride and trifluoromethyl groups) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M]<sup>+</sup> at m/z 279.05 for C7H3Cl2F3O2S) .
  • Melting Point Analysis : Reported values (e.g., 71–74°C) help assess purity; deviations >2°C indicate impurities .

Q. What safety precautions are critical when handling this sulfonyl chloride?

The compound is corrosive and reacts violently with water. Key safety measures:

  • Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood.
  • Store in amber glass bottles under inert gas (argon/nitrogen) to prevent hydrolysis .
  • Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How does the electronic influence of the trifluoromethyl group affect the reactivity of the sulfonyl chloride moiety?

The strong electron-withdrawing effect of the -CF3 group increases the electrophilicity of the sulfonyl chloride, enhancing its reactivity in nucleophilic substitutions (e.g., with amines to form sulfonamides). Computational studies (DFT) reveal reduced electron density at the sulfur atom, accelerating reactions with electron-rich nucleophiles . Kinetic studies comparing derivatives (e.g., -CF3 vs. -CH3) show a 3–5x rate increase for trifluoromethyl-substituted analogs .

Q. What strategies resolve discrepancies in reported physical properties (e.g., boiling point, density)?

Conflicting data (e.g., boiling points ranging from 29–32°C in early reports vs. higher values in recent studies) may arise from impurities or measurement techniques. Mitigation strategies:

  • Validate purity via HPLC (>98% area).
  • Use differential scanning calorimetry (DSC) for precise boiling/melting point determination .
  • Cross-reference with high-quality suppliers (e.g., Thermo Scientific, Enamine) .

Q. How can this compound be utilized in synthesizing bioactive sulfonamide derivatives?

It serves as a key intermediate in drug discovery. Example protocol:

  • React with amines (1:1.2 molar ratio) in anhydrous THF at 0°C, followed by warming to room temperature.
  • Isolate sulfonamides via aqueous workup and characterize by <sup>13</sup>C NMR (C-SO2 peak at ~110 ppm) .
  • Applications: Antimicrobial agents (MIC values <1 µg/mL against S. aureus) and kinase inhibitors (IC50 ~50 nM) have been reported .

Q. What are the stability profiles of this compound under varying storage conditions?

Stability studies indicate:

  • Short-term : Stable at -20°C for 6 months in sealed containers with desiccants.
  • Long-term : Gradual hydrolysis (5–10% over 12 months) occurs even under argon; use within 3 months for critical syntheses .
  • Decomposition products (e.g., sulfonic acids) are detectable by IR (broad -OH stretch at 3200–3600 cm<sup>-1</sup>) .

Q. How does steric hindrance from the chloro and trifluoromethyl substituents influence regioselectivity in reactions?

The ortho-chloro and meta-trifluoromethyl groups create steric bulk, directing electrophilic attacks to the less hindered para position. For example:

  • Suzuki couplings with aryl boronic acids yield para-substituted biaryls in >80% yield .
  • DFT calculations show a 15–20 kcal/mol energy barrier difference favoring para over meta substitution .

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